molecular formula C11H13N3O4 B1373691 methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1223015-79-9

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1373691
CAS No.: 1223015-79-9
M. Wt: 251.24 g/mol
InChI Key: ZAXFQYBFPZWZJH-UHFFFAOYSA-N
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Description

Methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the reaction of appropriate pyrimidine derivatives with methylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as preparative thin-layer chromatography (TLC) and crystallization ensures the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a building block and reagent in various synthetic and research applications sets it apart from similar compounds .

Properties

IUPAC Name

methyl 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFQYBFPZWZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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